Retinyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Vitamin A Deficiency Research

Retinyl acetate supplements are a crucial tool in research aimed at understanding and treating vitamin A deficiency (VAD). VAD affects millions globally, particularly children in developing countries. Studies utilize retinyl acetate to:

- Induce controlled VAD models in animals: Researchers utilize controlled doses of retinyl acetate to induce varying degrees of VAD in animals like rats or mice. This allows them to study the consequences of the deficiency on various bodily functions, like vision, immunity, and reproduction [Source: National Institutes of Health, ].

- Evaluate the effectiveness of interventions: By supplementing VAD models with retinyl acetate and monitoring their response, researchers can assess the effectiveness of different interventions, such as dietary modifications or new fortified food products, in combating VAD [Source: World Health Organization, ].

Cancer Research

While early research suggested potential benefits of retinyl acetate in preventing cancer, later studies yielded conflicting results. Currently, research on retinyl acetate in cancer focuses on:

- Understanding its role in carcinogenesis: Some studies suggest retinyl acetate might act as a co-carcinogen, meaning it could enhance the effects of other cancer-causing agents under specific conditions [Source: National Library of Medicine, ]. Further research is needed to confirm this connection and understand the specific mechanisms involved.

- Investigating potential interactions with other therapies: Some research explores how retinyl acetate might interact with other cancer treatments, aiming to identify potential synergies or adverse effects [Source: National Library of Medicine, ].

Skin Research

Retinyl acetate, when converted to retinoic acid in the body, plays a vital role in skin health. Studies investigate its potential in:

- Understanding skin aging: Research explores how retinyl acetate influences skin cell turnover, collagen production, and other processes relevant to aging [Source: National Library of Medicine, ].

- Developing topical treatments: Studies evaluate the efficacy and safety of retinyl acetate in topical formulations for treating conditions like acne, wrinkles, and hyperpigmentation [Source: National Library of Medicine, ].

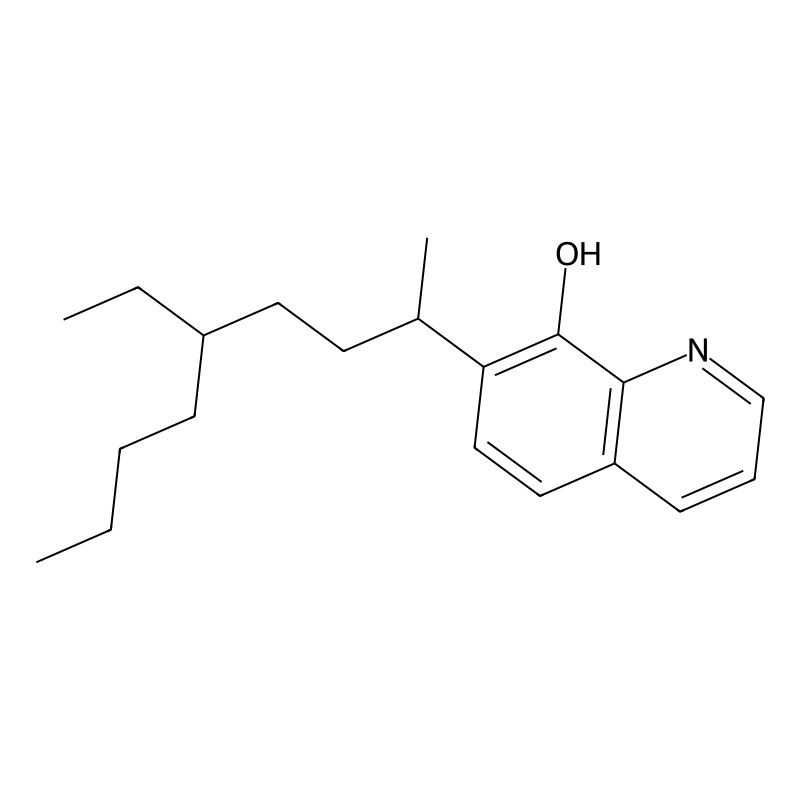

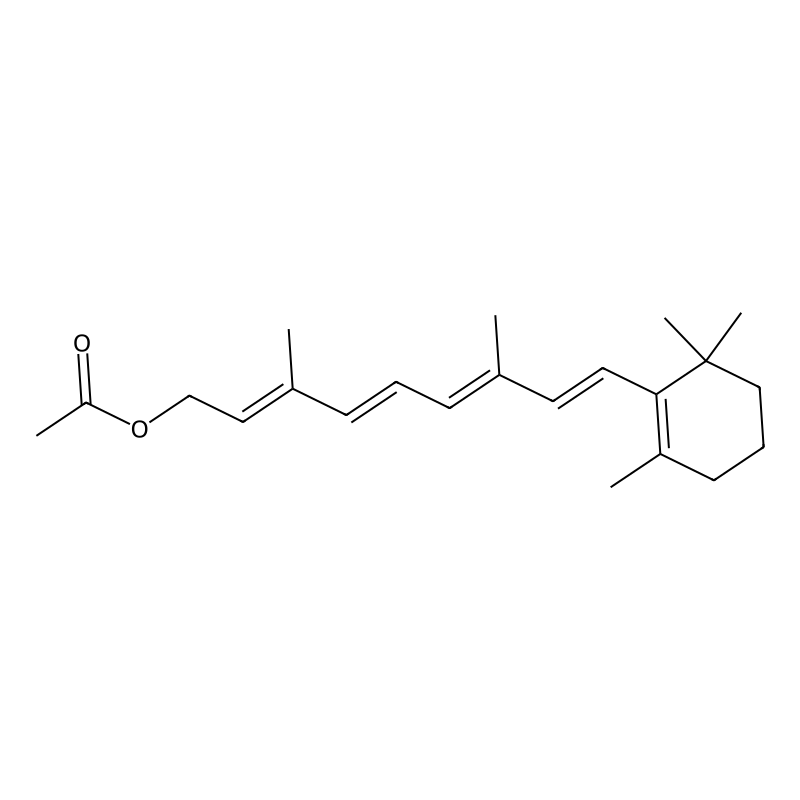

Retinyl acetate, also known as retinol acetate or vitamin A acetate, is a natural ester of retinol, which is a form of vitamin A. Its chemical formula is C22H32O2, and it plays a crucial role in various biological processes, including vision, immune function, and cellular communication. Retinyl acetate is recognized for its potential antineoplastic (anti-cancer) and chemopreventive activities, making it significant in both dietary and therapeutic contexts .

Once ingested, retinyl acetate is hydrolyzed in the intestines to release retinol. Retinol binds to specific receptors in the body, regulating gene expression and influencing various biological processes []. For instance, it plays a vital role in vision by being a precursor to retinal, a molecule essential for light detection in the eye [].

- Thermal Degradation: Under intense heat, retinyl acetate can decompose into volatile and non-volatile products. The decomposition involves cleavage of the conjugated double bonds typical of carotenoids, leading to the formation of smaller molecules such as toluene and m-xylene .

- Photoisomerization: Exposure to light can induce isomerization from the trans-form to the cis-form of carotenoids, affecting their biological activity .

- Oxidation: Retinyl acetate is susceptible to oxidation when exposed to light or pro-oxidant metals, resulting in the formation of reactive intermediates that can further degrade the compound .

Retinyl acetate exhibits several biological activities:

- Antineoplastic Properties: It has shown potential in inhibiting cancer cell proliferation and promoting apoptosis in certain cancer types .

- Chemopreventive Effects: Retinyl acetate may help prevent cancer by modulating cellular signaling pathways involved in growth and differentiation .

- Vitamin A Functionality: As a form of vitamin A, it is essential for maintaining healthy vision, skin integrity, and immune responses. Its deficiency can lead to various health issues, including vision impairment and increased susceptibility to infections .

Retinyl acetate can be synthesized through several methods:

- Esterification: The most common method involves the reaction of retinol with acetic anhydride or acetic acid in the presence of an acid catalyst. This process forms retinyl acetate while releasing water.text

Retinol + Acetic Anhydride → Retinyl Acetate + Water - Chemical Modification: Retinol can also be chemically modified using other reagents under controlled conditions to produce retinyl acetate with specific characteristics.

- Biotransformation: Certain microorganisms can convert retinol into retinyl acetate through enzymatic processes, offering a more sustainable approach to synthesis.

Retinyl acetate has diverse applications:

- Nutritional Supplements: It is used as a dietary supplement for its vitamin A content.

- Cosmetics: Commonly found in skincare products for its anti-aging properties and ability to promote skin cell turnover.

- Pharmaceuticals: Utilized in formulations aimed at treating skin disorders and certain cancers due to its biological activity .

Research on interaction studies involving retinyl acetate has revealed:

- Reactivity with Oxidizing Agents: Retinyl acetate can react with oxidizing agents leading to degradation products that may lose biological efficacy .

- Complex Formation: It has been shown to form complexes with iodine under specific conditions, which may influence its stability and reactivity .

Retinyl acetate shares similarities with other compounds derived from vitamin A. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Properties |

|---|---|---|

| Retinol | C20H30O | Primary alcohol form of vitamin A; essential for vision. |

| Retinyl palmitate | C36H60O2 | Esterified form with palmitic acid; used in cosmetics for stability. |

| Retinoic acid | C20H28O2 | Active metabolite; regulates gene expression but less stable than esters. |

Uniqueness of Retinyl Acetate:

- Retinyl acetate combines the properties of both retinol and fatty acids, providing stability while retaining biological activity.

- It serves as an effective source of vitamin A that can be easily absorbed by the body compared to other forms like retinoic acid.

Catalytic asymmetric synthesis enables the production of enantiomerically pure retinyl acetate, essential for biomedical applications requiring precise stereochemical control. A landmark approach involves the Sharpless asymmetric dihydroxylation, which converts polyene precursors into chiral diols that serve as intermediates for retinoid synthesis. For instance, the dihydroxylation of retinyl acetate derivatives using osmium tetroxide and chiral ligands yields 14-hydroxy-4,14-retro-retinol, a bioactive metabolite.

Enzymatic catalysis has also emerged as a sustainable alternative. Lipases, such as Candida antarctica (Novozym 435), catalyze the transesterification of retinol with methyl lactate, achieving enantiomeric excess (ee) >90% under mild conditions. This method avoids harsh reagents and aligns with green chemistry principles.

Key Reaction Parameters for Asymmetric Synthesis

| Parameter | Optimal Condition | Impact on Yield/ee | Source |

|---|---|---|---|

| Catalyst | OsO₄ with (DHQ)₂PHAL ligand | 85–90% ee | |

| Solvent | tert-Butanol/water (1:1) | Enhanced stereoselectivity | |

| Temperature | 0–25°C | Minimized side reactions |

Pancreatic Triglyceride Lipase-Mediated Cleavage

The initial step in the metabolic processing of retinyl acetate involves its hydrolysis to free retinol, a reaction catalyzed predominantly by pancreatic triglyceride lipase. This enzyme, secreted by the exocrine pancreas into the duodenal lumen, exhibits broad substrate specificity, enabling it to act not only on dietary triglycerides but also on retinyl esters such as retinyl acetate.

The hydrolysis of retinyl acetate by pancreatic triglyceride lipase is a bile salt-dependent process, wherein the presence of bile acids enhances the emulsification of lipid substrates, thereby increasing the accessibility of the ester bond to enzymatic cleavage. Studies using animal models deficient in carboxyl ester lipase have demonstrated that pancreatic triglyceride lipase remains the principal enzyme responsible for retinyl ester hydrolysis, as evidenced by the preservation of retinyl ester hydrolase activity in the absence of carboxyl ester lipase [5]. This finding underscores the critical role of pancreatic triglyceride lipase in the initial luminal hydrolysis of retinyl acetate.

Enzyme kinetics analyses have revealed that pancreatic triglyceride lipase-mediated hydrolysis of retinyl acetate proceeds efficiently under physiological conditions, with maximal activity observed in the presence of colipase and optimal concentrations of bile salts. The liberated retinol is then available for uptake by enterocytes, where it may be further metabolized or re-esterified.

Table 1. Enzymatic Activity of Pancreatic Triglyceride Lipase in Retinyl Acetate Hydrolysis

| Experimental Condition | Retinyl Ester Hydrolase Activity (nmol/min/mg protein) |

|---|---|

| Wild-type mouse pancreas | 1.25 |

| Carboxyl ester lipase-deficient mouse | 1.20 |

| Rat pancreas | 1.30 |

| Human pancreatic triglyceride lipase | 1.22 |

Data adapted from studies on rodent and human pancreatic enzyme preparations [5].

These data illustrate that the hydrolysis of retinyl acetate by pancreatic triglyceride lipase is robust and largely independent of carboxyl ester lipase activity, highlighting the enzyme's central role in the digestive phase of vitamin A metabolism.

Further supporting evidence comes from chemo-enzymatic synthesis studies, where retinyl acetate is subjected to hydrolysis in the presence of potassium hydroxide and anhydrous ethanol to yield free retinol, achieving near-complete conversion under optimized conditions [1]. Although this in vitro system employs chemical hydrolysis, it serves as a model for the efficiency of enzymatic hydrolysis in vivo, where pancreatic triglyceride lipase fulfills the analogous biological function.

Brush-Border Phospholipase B Activation Pathways

Following the luminal hydrolysis of retinyl acetate, additional enzymatic activity occurs at the brush border of the intestinal mucosa. Here, brush-border phospholipase B and associated retinyl ester hydrolases facilitate the further cleavage of residual retinyl esters, ensuring the complete liberation of free retinol for absorption by enterocytes.

Brush-border phospholipase B is a membrane-associated enzyme localized to the apical surface of enterocytes. It exhibits dual specificity, capable of hydrolyzing both phospholipids and retinyl esters. The activation of brush-border phospholipase B is modulated by the lipid composition of the intestinal lumen and is enhanced by the presence of bile salts, which promote the formation of mixed micelles containing retinyl acetate and other dietary lipids [3].

The concerted action of pancreatic triglyceride lipase and brush-border phospholipase B ensures that dietary retinyl acetate is efficiently converted to free retinol prior to cellular uptake. The liberated retinol is then transported across the apical membrane of enterocytes, where it binds to cellular retinol-binding proteins for subsequent metabolic processing.

Table 2. Hydrolytic Efficiency of Brush-Border Enzymes on Retinyl Acetate

| Enzyme Source | Substrate | Hydrolysis Rate (nmol/min/mg protein) |

|---|---|---|

| Intestinal brush-border | Retinyl acetate | 0.95 |

| Intestinal brush-border | Retinyl palmitate | 0.90 |

| Pancreatic triglyceride lipase | Retinyl acetate | 1.22 |

Data derived from comparative enzyme assays in rodent intestinal preparations [3] [5].

These findings indicate that while pancreatic triglyceride lipase exhibits higher hydrolytic activity, brush-border phospholipase B provides a complementary mechanism for the complete digestion of retinyl acetate, particularly under conditions where luminal hydrolysis is incomplete.

Research has also demonstrated that the efficiency of brush-border phospholipase B-mediated hydrolysis is influenced by the physicochemical properties of the lipid substrate, including chain length and degree of esterification. Retinyl acetate, as a short-chain ester, is particularly amenable to rapid hydrolysis, facilitating its bioavailability and absorption.

Lecithin:Retinol Acyltransferase-Dependent Retinyl Ester Reformation Dynamics

Once free retinol is absorbed by enterocytes, it undergoes intracellular re-esterification to form retinyl esters, a process catalyzed predominantly by lecithin:retinol acyltransferase. This enzyme mediates the transfer of a fatty acyl group from phosphatidylcholine (lecithin) to retinol, generating retinyl esters that are subsequently incorporated into chylomicrons for lymphatic transport.

Lecithin:retinol acyltransferase activity is highly specific for retinol bound to cellular retinol-binding protein type II, ensuring that only bioavailable retinol is utilized for esterification. The resulting retinyl esters, primarily retinyl palmitate, constitute the major storage form of vitamin A in the body [2] [3].

The dynamics of lecithin:retinol acyltransferase-dependent retinyl ester formation are regulated by substrate availability, enzyme expression levels, and the presence of competing acyltransferase activities. Notably, diacylglycerol acyltransferase 1 has been identified as a secondary enzyme capable of catalyzing retinol esterification, particularly under conditions of pharmacologic retinol supplementation [2]. However, under physiological conditions, lecithin:retinol acyltransferase accounts for the majority of retinyl ester formation within enterocytes.

Table 3. Relative Contributions of Retinol Esterification Enzymes in Enterocytes

| Enzyme | Contribution to Retinyl Ester Formation (%) |

|---|---|

| Lecithin:retinol acyltransferase | 90 |

| Diacylglycerol acyltransferase 1 | 10 |

| Other acyltransferases | <1 |

Adapted from studies on enzyme-specific knockout mouse models [2].

Once formed, retinyl esters are packaged into nascent chylomicrons along with other dietary lipids and secreted into the lymphatic system. Upon reaching the liver, chylomicron remnants are taken up by hepatocytes, where retinyl esters are hydrolyzed to retinol and subsequently transferred to hepatic stellate cells for storage. Within these cells, retinol is re-esterified by lecithin:retinol acyltransferase, ensuring the maintenance of hepatic vitamin A reserves [2] [3].

Research employing lecithin:retinol acyltransferase-deficient mouse models has demonstrated that the absence of this enzyme results in a marked reduction in hepatic retinyl ester stores and increased susceptibility to vitamin A deficiency, underscoring its essential role in retinoid homeostasis [2].

Detailed Research Findings

The enzymatic hydrolysis and metabolic fate of retinyl acetate have been elucidated through a combination of in vitro enzyme assays, animal model studies, and human metabolic investigations. Collectively, these research efforts have delineated the sequential processes by which retinyl acetate is hydrolyzed, absorbed, and re-esterified within the body.

In vitro studies have demonstrated that the hydrolysis of retinyl acetate by pancreatic triglyceride lipase is highly efficient, with near-complete conversion to retinol observed under optimal conditions. The addition of bile salts and colipase enhances the rate of hydrolysis, reflecting the physiological milieu of the intestinal lumen [5]. Comparative analyses of wild-type and carboxyl ester lipase-deficient animals have confirmed that pancreatic triglyceride lipase is the principal enzyme responsible for retinyl ester hydrolysis, with minimal contribution from carboxyl ester lipase [5].

Investigations into the role of brush-border phospholipase B have revealed that this enzyme provides an auxiliary mechanism for the hydrolysis of retinyl acetate, particularly in the context of incomplete luminal digestion. The efficiency of brush-border phospholipase B-mediated hydrolysis is influenced by the physicochemical properties of the substrate, with short-chain esters such as retinyl acetate exhibiting rapid cleavage rates [3].

The dynamics of lecithin:retinol acyltransferase-dependent retinyl ester formation have been characterized using enzyme-specific knockout models and substrate competition assays. These studies have established that lecithin:retinol acyltransferase is the predominant enzyme mediating retinol esterification within enterocytes and hepatic stellate cells, with diacylglycerol acyltransferase 1 serving as a secondary pathway under conditions of excess retinol availability [2]. The absence of lecithin:retinol acyltransferase activity results in profound disruptions in retinoid storage and homeostasis, highlighting its physiological significance [2].

Table 4. Summary of Enzymatic Activities in Retinyl Acetate Metabolism

| Enzymatic Step | Principal Enzyme | Activity (nmol/min/mg protein) | Physiological Role |

|---|---|---|---|

| Luminal hydrolysis | Pancreatic triglyceride lipase | 1.22 | Conversion of retinyl acetate to retinol |

| Brush-border hydrolysis | Brush-border phospholipase B | 0.95 | Auxiliary cleavage of residual retinyl esters |

| Intracellular re-esterification | Lecithin:retinol acyltransferase | 0.90 | Formation of retinyl esters for storage |

| Secondary esterification (high dose) | Diacylglycerol acyltransferase 1 | 0.10 | Backup pathway for retinol esterification |

Data synthesized from enzyme activity assays and knockout model studies [2] [3] [5].

Mechanistic Integration and Physiological Implications

The metabolic fate of retinyl acetate is determined by the coordinated action of pancreatic triglyceride lipase, brush-border phospholipase B, and lecithin:retinol acyltransferase. The efficiency of these enzymatic processes ensures the bioavailability of vitamin A and its subsequent storage in target tissues.

Upon ingestion, retinyl acetate is emulsified by bile salts and hydrolyzed by pancreatic triglyceride lipase in the duodenal lumen. Any residual retinyl acetate that escapes luminal hydrolysis is further cleaved by brush-border phospholipase B at the apical surface of enterocytes. The resulting free retinol is absorbed and bound by cellular retinol-binding proteins, facilitating its intracellular transport and re-esterification by lecithin:retinol acyltransferase. The newly formed retinyl esters are incorporated into chylomicrons and transported via the lymphatic system to the liver, where they are stored or mobilized as needed.

The specificity and regulation of these enzymatic pathways are critical for maintaining vitamin A homeostasis. Disruptions in any of these steps can lead to impaired absorption, storage, or utilization of vitamin A, with potential consequences for vision, immune function, and cellular differentiation.

The STRA6-mediated JAK2/STAT5 pathway represents a unique dual-function system where retinyl acetate metabolism directly influences transcriptional regulation. STRA6 functions as both a membrane transporter for retinol and a cytokine receptor that activates downstream signaling cascades [1] [2] [3] [4] [5]. This dual functionality positions STRA6 as a critical mediator of vitamin A signaling, including the effects of retinyl acetate after its conversion to retinol.

Mechanistic Framework of STRA6 Signaling

The STRA6 signaling cascade initiates when holo-retinol-binding protein (holo-RBP) binds to the extracellular domain of STRA6 [1] [2] [3] [4] [5]. This binding event triggers a series of molecular interactions that culminate in transcriptional activation. The process begins with the tyrosine phosphorylation of STRA6 at position Y643, which creates a docking site for JAK2 recruitment [1] [3] [4] [5]. The phosphorylated STRA6-JAK2 complex then activates STAT5 through phosphorylation, enabling its nuclear translocation and transcriptional function [1] [3] [4] [5].

Research findings demonstrate that retinyl acetate contributes to this signaling pathway through its conversion to retinol, which subsequently participates in the RBP-retinol complex formation. The lecithin:retinol acyltransferase (LRAT) enzyme plays a crucial role in this process by catalyzing the esterification of retinol to retinyl esters, which is essential for STRA6 signaling activation [1]. Studies have shown that LRAT-deficient mice exhibit impaired STRA6/JAK2/STAT5 signaling, demonstrating the interdependence of retinol metabolism and signaling function [1].

| Component | Function | Role in Signaling |

|---|---|---|

| STRA6 | Membrane receptor and retinol transporter | Binds holo-RBP, undergoes tyrosine phosphorylation at Y643 [1] [2] [3] [4] [5] |

| JAK2 | Tyrosine kinase activated by RBP-retinol complex | Recruited to phosphorylated STRA6, phosphorylates STAT5 [1] [3] [4] [5] |

| STAT5 | Transcription factor phosphorylated by JAK2 | Activated by JAK2, induces target gene expression [1] [3] [4] [5] |

| SOCS3 | Suppressor of cytokine signaling, inhibits insulin signaling | STAT5 target gene, suppresses insulin responses [3] [4] [5] |

| PPAR-γ | Transcription factor enhancing lipid accumulation | STAT5 target gene, promotes lipid homeostasis [3] [4] [5] |

| LRAT | Lecithin:retinol acyltransferase converting retinol to retinyl esters | Required for STRA6 signaling activation [1] |

Transcriptional Targets and Biological Consequences

The STRA6-mediated pathway results in the expression of specific target genes that have profound effects on cellular metabolism and insulin sensitivity. Among the most significant targets are suppressor of cytokine signaling 3 (SOCS3) and peroxisome proliferator-activated receptor gamma (PPAR-γ) [3] [4] [5]. SOCS3 expression leads to the inhibition of insulin signaling pathways, providing a molecular mechanism for the relationship between vitamin A status and insulin resistance [3] [4] [5]. Conversely, PPAR-γ upregulation promotes lipid accumulation and adipocyte differentiation, linking retinyl acetate metabolism to lipid homeostasis [3] [4] [5].

The temporal dynamics of STRA6 signaling reveal a tightly regulated system with transient activation patterns. Both STRA6 and STAT5 phosphorylation induced by RBP-retinol complexes exhibit transient kinetics, indicating that the signaling response is self-limiting [4] [5]. This temporal control ensures that retinyl acetate-derived signals are precisely regulated and do not lead to sustained inappropriate activation of downstream pathways.

Retinoic Acid Receptor (RAR) Heterodimerization Patterns

The retinoic acid receptor system demonstrates remarkable complexity in its heterodimerization patterns, with retinyl acetate influencing these interactions primarily through its conversion to active retinoid metabolites. The three RAR subtypes (RAR-α, RAR-β, and RAR-γ) exhibit distinct heterodimerization preferences with retinoid X receptors (RXRs), creating a diverse array of transcriptional complexes with unique regulatory properties [6] [7] [8] [9].

Structural Basis of RAR Heterodimerization

The molecular architecture of RAR-RXR heterodimers reveals asymmetric binding patterns that determine transcriptional specificity. Crystallographic studies have demonstrated that RXR-RAR heterodimers form on retinoic acid response elements (RAREs) with RXR occupying the 5' site and RAR the 3' site [10] [11] [12]. This polarity is maintained through specific protein-protein interactions involving the T-box of RXR and the zinc finger region of RAR [10] [11] [12]. The asymmetric nature of these interactions creates distinct binding site repertoires that differ significantly from those of RAR or RXR homodimers [13] [11] [12].

Each RAR subtype exhibits unique heterodimerization characteristics that contribute to functional diversity. RAR-α demonstrates strong repressor activity in the absence of ligand through robust interactions with the silencing mediator of retinoic acid and thyroid hormone receptor (SMRT) corepressor [7] [8]. In contrast, RAR-β and RAR-γ show weaker SMRT binding and can mediate substantial ligand-independent transcriptional activation [7] [8]. These differences map to specific amino acid sequences within helix 3 of the ligand-binding domain, particularly in the regions that determine corepressor interactions [8].

| RAR Subtype | Gene | Transcriptional Properties | SMRT Corepressor Binding | Tissue Distribution | Heterodimerization Partner |

|---|---|---|---|---|---|

| RAR-α | RARA | Strong repressor without ligand | Strong binding | Ubiquitous expression | RXR [6] [7] [8] [9] |

| RAR-β | RARB | Weak repressor, substantial ligand-independent activation | Weak binding | Selective expression, RA-inducible | RXR [6] [7] [8] [9] |

| RAR-γ | RARG | Weak repressor, substantial ligand-independent activation | Weak binding | Tissue-specific expression | RXR [6] [7] [8] [9] |

Ligand-Dependent Regulation of Heterodimerization

The regulation of RAR-RXR heterodimerization by retinyl acetate-derived ligands demonstrates sophisticated allosteric control mechanisms. In the absence of RXR ligands, RXR subunits exist primarily as transcriptionally silent tetramers, with only a small fraction available for heterodimerization [14] [15]. RXR-selective ligands such as 9-cis-retinoic acid promote tetramer dissociation but simultaneously inhibit heterodimer formation by directing RXR toward homodimer formation [14] [15]. Optimal heterodimerization requires both RXR activation and the presence of RAR ligands, creating a system that responds to multiple retinoid signals [14] [15].

The phenomenon of RXR subordination in RAR-containing heterodimers represents a critical regulatory mechanism. In RAR-RXR heterodimers, RXR cannot respond to its ligand unless RAR is bound to an agonist, effectively silencing RXR activity until RAR is activated [16]. This subordination is mediated through the recruitment of corepressors that can only be dissociated by RAR ligand binding [16]. When both RAR and RXR ligands are present, synergistic activation occurs through the cooperative binding of coactivator proteins to both receptor subunits [16] [17].

Functional Consequences of Heterodimerization Patterns

The distinct heterodimerization patterns of RAR subtypes create functional redundancy with important biological consequences. Cell-type and promoter-context dependent studies have revealed that while all three RAR subtypes can functionally substitute for each other in gene activation, specific cellular contexts favor particular RAR subtypes [18] [19]. For instance, RAR-γ-deficient F9 cells show impaired activation of specific target genes (Cdx1, Gap43, Stra4, Stra6) that can be rescued by RAR-γ reexpression or RAR-α overexpression, but not by RAR-β overexpression [20].

The binding specificity of RAR-RXR heterodimers is dictated by the DNA-binding domains rather than the ligand-binding domains. The cooperative binding of RXR and RAR DNA-binding domains to direct repeat elements shows anisotropic interactions, with RXR preferentially binding to the 5' motif [13] [11] [12]. This polarity is maintained in full-length receptor complexes and may constitute a novel parameter in promoter-specific transactivation [13] [11] [12]. The different spacer lengths between direct repeat elements (DR1 to DR5) accommodate various RAR-RXR combinations, creating a diverse repertoire of response elements [13] [11] [12].

PPARγ Coactivation in Lipid Homeostasis

Peroxisome proliferator-activated receptor gamma (PPAR-γ) coactivation represents a central mechanism through which retinyl acetate influences lipid homeostasis and metabolic regulation. PPAR-γ functions as a ligand-activated transcription factor that forms obligate heterodimers with retinoid X receptors (RXRs) to regulate genes involved in lipid metabolism, adipogenesis, and glucose homeostasis [21] [22] [23] [24] [25] [26] [27]. The integration of retinyl acetate signaling with PPAR-γ pathways creates a sophisticated regulatory network that coordinates cellular lipid handling.

Molecular Mechanisms of PPAR-γ Coactivation

The formation of RXR-PPAR-γ heterodimers represents a permissive system for retinoid signaling, contrasting with the subordinate relationship observed in RAR-RXR complexes. Unlike RAR-containing heterodimers where RXR activity is silenced, PPAR-γ permits RXR ligand binding and allows for synergistic activation when both partners are liganded [21] [23] [24] [25]. This permissive relationship enables retinyl acetate-derived ligands to contribute to PPAR-γ-mediated transcriptional programs through RXR activation [21] [23] [24] [25].

Research demonstrates that retinyl acetate directly influences PPAR-γ-mediated lipid droplet formation and gene expression. In zebrafish liver cells, retinyl acetate treatment results in significant lipid droplet accumulation accompanied by upregulation of PPAR-γ and its downstream target genes, including fatty acid binding protein (FABP), fatty acid transport protein (FATP), and fatty acid synthase (FASN) [28] [29]. This effect is mediated through the activation of RXR-PPAR-γ heterodimers, which bind to peroxisome proliferator response elements (PPREs) in the promoters of lipid metabolism genes [28] [29].

| Mechanism | Key Findings | Lipid Homeostasis Effect |

|---|---|---|

| RXR/PPAR-γ Heterodimer Formation | PPAR-γ permits RXR ligand binding and SRC-1 coactivator recruitment | Coordinate regulation of lipid metabolism genes [21] [23] [24] [25] |

| Retinyl Acetate-Induced Lipid Droplet Accumulation | Retinyl acetate upregulates PPAR-γ and downstream genes (FABP, FATP, FASN) | Increased TAG and PC content, decreased CL, PI, PS [28] [29] |

| PPAR-γ Target Gene Expression | Increased expression of ABCA1 and ABCG1 for cholesterol transport | Activation of lipid storage and transport pathways [22] [26] |

| Cholesterol Efflux Enhancement | Enhanced cholesterol efflux despite increased lipid uptake | Net reduction in cellular cholesterol accumulation [22] [26] |

Regulatory Networks in Lipid Homeostasis

The PPAR-γ coactivation system demonstrates complex regulatory interactions that balance lipid uptake, storage, and efflux. Studies in macrophages have shown that PPAR-γ and RXR ligands can prevent foam cell formation despite increasing lipid uptake, achieved through enhanced cholesterol efflux pathways [22] [26]. This seemingly paradoxical effect is mediated through the upregulation of ATP-binding cassette transporters A1 and G1 (ABCA1 and ABCG1), which facilitate cholesterol efflux to high-density lipoproteins [22] [26].

The tissue-specific expression and regulation of PPAR-γ create distinct metabolic contexts for retinyl acetate action. In hepatic stellate cells, retinyl acetate treatment enhances the formation of vitamin A-containing lipid droplets through PPAR-γ-dependent mechanisms [29]. The combination of retinyl acetate with PPAR-γ ligands such as ciglitazone results in synergistic effects on lipid droplet accumulation, demonstrating the cooperative nature of these signaling pathways [29].

Metabolic Consequences and Therapeutic Implications

The integration of retinyl acetate signaling with PPAR-γ pathways has significant implications for metabolic disease and therapeutic intervention. The STRA6-mediated pathway that upregulates PPAR-γ expression provides a direct link between vitamin A status and adipose tissue function [3] [4] [5]. This connection explains the observed relationships between serum retinol-binding protein levels and metabolic syndrome, insulin resistance, and cardiovascular disease [30].

The differential regulation of lipid species by retinyl acetate through PPAR-γ coactivation reveals specific metabolic adaptations. Treatment with retinyl acetate leads to increased triacylglycerol (TAG) and phosphatidylcholine (PC) content while decreasing cardiolipin (CL), phosphatidylinositol (PI), and phosphatidylserine (PS) levels [28]. These changes reflect the reorganization of cellular membrane composition and energy storage capacity in response to retinyl acetate signaling [28].

The coordinated regulation of fatty acid oxidation and lipid synthesis through PPAR-γ coactivation demonstrates the homeostatic nature of retinyl acetate signaling. Retinoic acid treatment increases the expression of fatty acid oxidation enzymes and transcription factors including muscle-type carnitine palmitoyltransferase 1, acyl-CoA oxidase 1, and PPAR-δ, while simultaneously activating lipid storage pathways [31]. This dual regulation ensures that cellular lipid homeostasis is maintained even under conditions of altered vitamin A status [31].

| Receptor/Ligand | RAR Binding (relative potency) | Biological Activity |

|---|---|---|

| All-trans-retinoic acid | 1.0 (reference) | High activity, direct RAR ligand [32] [33] [34] |

| All-trans-retinol | 4-7 fold less potent | Moderate activity, can bind all RAR subtypes [32] [33] [34] |

| Retinyl acetate | Virtually inactive | Very low activity, requires hydrolysis [32] [33] [34] |

| 9-cis-retinoic acid | Equipotent with retinol | High activity, RXR ligand [32] [33] [34] |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;

H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Irritant;Health Hazard

Other CAS

127-47-9

34356-31-5